5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile chemical structure and properties
5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile chemical structure and properties
An In-Depth Technical Guide to 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, represent a cornerstone in the field of medicinal chemistry.[1] This structural motif is present in a wide array of biologically active molecules and approved pharmaceuticals, valued for its unique physicochemical properties that can enhance pharmacokinetic profiles and pharmacological efficacy.[2] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5]
Within this important class of compounds, 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile serves as a particularly versatile synthetic intermediate and a subject of research in its own right. Its multi-functional nature, featuring an amino group, a nitrile moiety, and a phenyl-substituted isoxazole core, makes it a valuable building block for the construction of more complex molecular architectures and a candidate for biological screening. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its structure and core properties. 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile is an aromatic compound characterized by a central 1,2-oxazole ring substituted at the 3, 4, and 5 positions.
Chemical Structure Identifiers A consistent and unambiguous identification is critical in chemical research. The key identifiers for this compound are summarized below.
| Identifier | Value |
| Molecular Formula | C₁₀H₇N₃O[6] |
| Molecular Weight | 185.18 g/mol |
| CAS Number | 35598-39-9 |
| InChI | InChI=1S/C10H7N3O/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,12H2[6] |
| InChIKey | BQNWRJWQLYUVKN-UHFFFAOYSA-N[6] |
| SMILES | C1=CC=C(C=C1)C2=NOC(=C2C#N)N[6] |
Spectroscopic Data The structural elucidation of 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile is confirmed through various spectroscopic techniques. The following table summarizes key spectral data as reported in the literature.
| Spectroscopy | Data | Reference |
| IR (KBr, cm⁻¹) | ν: 3512, 3405, 3341 (NH₂), 2223 (C≡N), 1615, 1267 | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.224 (s, 2H, NH₂), 7.884 (d, J=7.6 Hz, 2H, Ar-H), 7.124 (d, J=8.8 Hz, 2H, Ar-H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07 | [1] |
| Mass Spec (m/z) | 185.28 (M+) | [1] |
Synthesis: A Multi-Component Approach
The most efficient and common method for synthesizing 5-amino-3-phenylisoxazole-4-carbonitrile derivatives is through a one-pot, multi-component reaction (MCR). This strategy is highly valued in synthetic chemistry for its atom economy, reduced waste, and operational simplicity.
Core Reaction Pathway The synthesis involves the condensation of three primary components:
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Benzaldehyde: Provides the phenyl group at the C3 position.
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Malononitrile: Serves as the source for the C4, C5, and the carbonitrile group.
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Hydroxylamine Hydrochloride: Provides the N-O fragment necessary for the isoxazole ring.
This reaction is typically catalyzed by a Lewis acid, such as ceric ammonium sulphate, in a suitable solvent like isopropyl alcohol under reflux conditions.[1]
Caption: Synthetic pathway for 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile.[1]
Materials and Reagents:
-
Malononitrile (1 mmol)
-
Benzaldehyde (1.2 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulphate (2 mmol, catalyst)
-
Isopropyl alcohol (25 mL)
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Deionized water
Procedure:
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Reaction Setup: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile (1 mmol), benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
Catalyst Addition: Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours.
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Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane (4:6) mobile phase.
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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Neutralization & Extraction: Neutralize the aqueous mixture with a saturated solution of NaHCO₃. Extract the product into ethyl acetate. Separate the organic layer.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent.
Causality and Rationale:
-
Lewis Acid Catalyst: The ceric ammonium sulphate acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the active methylene of malononitrile, thereby facilitating the initial Knoevenagel condensation.
-
Solvent Choice: Isopropyl alcohol is an effective polar protic solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.
-
Neutralization: The NaHCO₃ wash is crucial to neutralize any remaining acidic catalyst and hydrochloride from the hydroxylamine salt, preventing unwanted side reactions during extraction and isolation.
Applications in Drug Development and Research
The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of therapeutic applications.
Pharmacological Potential: The 5-amino-isoxazole core is a key pharmacophore. Derivatives of this structure have demonstrated significant biological activities, including:
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Antimicrobial Activity: Synthesized derivatives of 5-amino-3-phenylisoxazole-4-carbonitrile have been evaluated for their in-vitro inhibitory activity against pathogenic bacteria.[1]
-
Anti-inflammatory and Analgesic Effects: The isoxazole nucleus is a component of several anti-inflammatory drugs.[3]
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Anticancer and Anti-HIV Properties: Certain isoxazole analogues have shown promise as anticancer and antiviral agents.[3][4]
-
Neuroactive Compounds: Amino-functionalized isoxazoles, such as the natural products muscimol and ibotenic acid, are known to interact with receptors in the central nervous system.[7]
Caption: Applications of 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile.
Role as a Synthetic Scaffold: Beyond its intrinsic biological activity, 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile is a valuable intermediate. The amino and nitrile functional groups provide reactive handles for further chemical transformations, allowing for the construction of fused heterocyclic systems and the development of compound libraries for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to build larger, more complex molecules with tailored pharmacological profiles.
Conclusion
5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile is a compound of significant interest due to its accessible synthesis and its position as a member of the pharmacologically vital isoxazole family. Its straightforward, high-yield preparation via multi-component reaction makes it readily available for further investigation. As a versatile building block and a potential bioactive agent in its own right, this compound will continue to be a valuable tool for researchers and scientists in the ongoing quest for novel therapeutics. The combination of its stable aromatic core and reactive functional groups ensures its continued relevance in synthetic and medicinal chemistry.
References
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Krishnarao, N., & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
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Beyzaei, H., et al. (2020). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]
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Bak, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
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Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]
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PubChem. 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile. National Center for Biotechnology Information. [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Gzella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
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